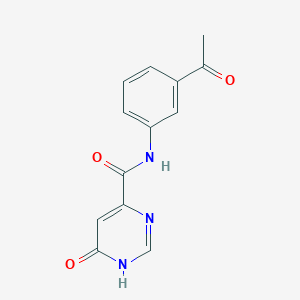N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide
CAS No.: 2034254-74-3
Cat. No.: VC6275108
Molecular Formula: C13H11N3O3
Molecular Weight: 257.249
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034254-74-3 |
|---|---|
| Molecular Formula | C13H11N3O3 |
| Molecular Weight | 257.249 |
| IUPAC Name | N-(3-acetylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C13H11N3O3/c1-8(17)9-3-2-4-10(5-9)16-13(19)11-6-12(18)15-7-14-11/h2-7H,1H3,(H,16,19)(H,14,15,18) |
| Standard InChI Key | YTWZGISSCOIJNZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |
Introduction
N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. The structure of this compound combines an acetylphenyl group with a hydroxypyrimidine carboxamide moiety, which may contribute to its biological activity.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of a substituted pyrimidine with an acetylphenylamine derivative. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions may require specific temperature control and reaction times to ensure complete conversion.
Biological Activity
Pyrimidine derivatives, including N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide, have been studied for their potential biological activities. These compounds can act as inhibitors of enzymes or interact with receptors, which may lead to therapeutic applications. For instance, modifications to the pyrimidine structure can significantly influence biological activity, potentially leading to anti-inflammatory or anticancer effects .
Future Directions
Further research on N-(3-acetylphenyl)-6-hydroxypyrimidine-4-carboxamide is needed to fully explore its biological activities and potential therapeutic applications. This includes in vitro and in vivo studies to assess its efficacy and safety. Additionally, structural modifications could enhance its activity and selectivity for specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume